molecular formula C21H20N4S B11078147 7-Phenyl-4-(pyrrolidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-7-carbonitrile

7-Phenyl-4-(pyrrolidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-7-carbonitrile

Cat. No.: B11078147
M. Wt: 360.5 g/mol
InChI Key: ZURIBAMFMJIGCE-UHFFFAOYSA-N
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Description

7-PHENYL-4-(1-PYRROLIDINYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-7-YL CYANIDE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon

Preparation Methods

The synthesis of 7-PHENYL-4-(1-PYRROLIDINYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-7-YL CYANIDE involves multiple steps and specific reaction conditions. One common synthetic route includes the cyclization of N-acylated 5-acetyl-4-aminopyrimidines containing alkyl or aryl substituents at positions 2 and 6 . The reaction typically involves heating with sodium methoxide (MeONa) at reflux in butanol (BuOH), leading to the formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones, depending on the nature of the acyl group . Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields.

Chemical Reactions Analysis

7-PHENYL-4-(1-PYRROLIDINYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-7-YL CYANIDE undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-PHENYL-4-(1-PYRROLIDINYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-7-YL CYANIDE has a wide range of scientific research applications:

    Chemistry: It is used in the synthesis of various heterocyclic compounds, which are important in the development of new materials and catalysts.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 7-PHENYL-4-(1-PYRROLIDINYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-7-YL CYANIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to changes in cell function and behavior. For example, derivatives of this compound have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which are involved in cell proliferation and cancer progression .

Comparison with Similar Compounds

7-PHENYL-4-(1-PYRROLIDINYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-7-YL CYANIDE can be compared with other similar compounds, such as:

The uniqueness of 7-PHENYL-4-(1-PYRROLIDINYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-7-YL CYANIDE lies in its specific structure, which allows for diverse chemical modifications and a broad spectrum of biological activities.

Properties

Molecular Formula

C21H20N4S

Molecular Weight

360.5 g/mol

IUPAC Name

7-phenyl-4-pyrrolidin-1-yl-6,8-dihydro-5H-[1]benzothiolo[2,3-d]pyrimidine-7-carbonitrile

InChI

InChI=1S/C21H20N4S/c22-13-21(15-6-2-1-3-7-15)9-8-16-17(12-21)26-20-18(16)19(23-14-24-20)25-10-4-5-11-25/h1-3,6-7,14H,4-5,8-12H2

InChI Key

ZURIBAMFMJIGCE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C3C4=C(CC(CC4)(C#N)C5=CC=CC=C5)SC3=NC=N2

Origin of Product

United States

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